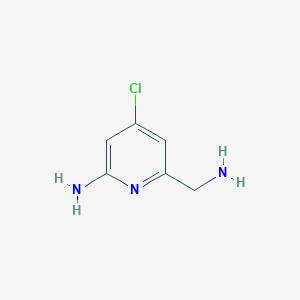

6-(Aminomethyl)-4-chloropyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1393555-59-3 |

|---|---|

Molecular Formula |

C6H8ClN3 |

Molecular Weight |

157.60 g/mol |

IUPAC Name |

6-(aminomethyl)-4-chloropyridin-2-amine |

InChI |

InChI=1S/C6H8ClN3/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3,8H2,(H2,9,10) |

InChI Key |

XKFLEKVYRNDBJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CN)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 6 Aminomethyl 4 Chloropyridin 2 Amine

Retrosynthetic Analysis and Strategic Precursor Identification for the 6-(Aminomethyl)-4-chloropyridin-2-amine Core

A retrosynthetic analysis of this compound identifies key disconnections that simplify the target molecule into more readily available precursors. The primary disconnection targets the C-N and C-C bonds of the aminomethyl group at the C6 position, leading to the strategic precursor 2-amino-4-chloro-6-methylpyridine . This intermediate is pivotal as it contains the core substituted pyridine (B92270) ring.

Further disconnection of 2-amino-4-chloro-6-methylpyridine can be approached in two main ways:

Functional Group Interconversion (FGI): The chloro group at C4 can be traced back to a hydroxyl group, pointing to 2-amino-4-hydroxy-6-methylpyridine as a key intermediate. This is a common strategy as hydroxypyridines (or their pyridone tautomers) are often accessible through ring-forming condensation reactions.

Ring Assembly: The pyridine ring itself can be disconnected. For instance, the synthesis could be envisioned from acyclic precursors like a 1,5-dicarbonyl compound (or equivalent) and an ammonia (B1221849) source, which would cyclize to form the dihydropyridine (B1217469) ring, followed by oxidation and functionalization.

This analysis establishes 2-amino-4-chloro-6-methylpyridine as the most critical strategic precursor for the synthesis of the target compound. The subsequent synthetic strategies, therefore, revolve around the formation of this intermediate and the subsequent functionalization of its methyl group.

Direct Synthesis Routes for this compound and its Salts

The synthesis of this compound is a multi-step process that hinges on the careful functionalization of a pre-constructed pyridine ring.

Amination Reactions in Pyridine Synthesis

The introduction of the 2-amino group is a critical step. While direct amination of an unsubstituted pyridine ring via reactions like the Chichibabin reaction is possible, a more common and regioselective approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position. For the synthesis of the precursor, it is often more strategic to start with a molecule that already contains the amino group or a precursor to it. For example, building the ring from components that include a guanidine (B92328) or urea (B33335) fragment can directly install the 2-amino functionality.

Alternatively, copper-catalyzed amination of 2-halopyridines provides an efficient method for introducing the amino group. This involves reacting a 2-bromopyridine (B144113) or 2-chloropyridine (B119429) derivative with an ammonia source in the presence of a copper catalyst and a suitable ligand. rsc.org

| Amination Method | Reagents/Catalyst | Substrate Example | Typical Conditions |

| Nucleophilic Substitution | Aqueous Ammonia (NH₃·H₂O) | 2,6-Dichloropyridine | High temperature (200 °C), pressure (autoclave) psu.edu |

| Copper-Catalyzed Amination | NH₃·H₂O, Cu₂O, DMEDA | 2-Bromopyridine | Ethylene glycol, 60-100 °C rsc.org |

Chlorination Procedures for Pyridine Ring Functionalization

The introduction of the chlorine atom at the 4-position is most effectively achieved by the chlorination of a corresponding 4-hydroxypyridine (B47283) (4-pyridone) precursor. Reagents such as phosphorus oxychloride (POCl₃) are widely used for this transformation. The synthesis of the key intermediate, 2-amino-4-chloro-6-methylpyridine, often starts from 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (a related heterocycle often used in similar syntheses) or 2-amino-4-hydroxy-6-methylpyridine, which is then treated with POCl₃. chemicalbook.com

Another approach is the Sandmeyer reaction, where a 4-aminopyridine (B3432731) derivative is converted to the corresponding 4-chloro derivative via a diazonium salt intermediate. This involves treatment of the amine with a nitrite (B80452) source (e.g., sodium nitrite or nitrosyl chloride) in the presence of hydrochloric acid. google.com

| Chlorination Reagent | Substrate | Product | Conditions |

| Phosphorus Oxychloride (POCl₃) | 2-Amino-4-hydroxy-6-methylpyridine | 2-Amino-4-chloro-6-methylpyridine | Reflux |

| Nitrosyl Chloride (NOCl) / HCl | 2,4-Diamino-6-methylpyridine | 2-Amino-4-chloro-6-methylpyridine | -10 °C to +20 °C google.com |

Introduction of the Aminomethyl Group via Strategic Intermediates

The final key transformation is the conversion of the methyl group at the C6 position into an aminomethyl group. This is typically a two-step process starting from the precursor 2-amino-4-chloro-6-methylpyridine .

Radical Halogenation: The methyl group is first activated by free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) to form 2-amino-6-(bromomethyl)-4-chloropyridine.

Nucleophilic Substitution: The resulting bromomethyl intermediate is a potent electrophile. It can be reacted with a nitrogen nucleophile, such as ammonia or a protected amine equivalent (e.g., potassium phthalimide (B116566) in the Gabriel synthesis), followed by deprotection to yield the desired this compound.

An alternative, though less direct, route involves the conversion of the methyl group to a nitrile, which is then reduced. This would involve oxidation of the methyl group to a carboxylic acid, conversion to an amide, dehydration to the nitrile, and subsequent reduction with agents like LiAlH₄ or catalytic hydrogenation.

Advanced Derivatization Strategies of the Aminomethyl Moiety in this compound

The primary amine of the aminomethyl group is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Amide Formation and Urea/Thiocarbamide Modifications

Amide Formation: The aminomethyl group readily undergoes acylation with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form amides. Modern peptide coupling reagents offer a mild and efficient way to form the amide bond directly from a carboxylic acid and the amine. luxembourg-bio.comhepatochem.com These reactions are typically performed in an inert solvent in the presence of a non-nucleophilic base.

| Coupling Reagent Class | Examples | Typical Base | Solvent |

| Carbodiimides | EDC, DCC | HOBt, DMAP | DMF, DCM |

| Phosphonium Salts | PyBOP, BOP | DIPEA, TEA | DMF |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA, TEA | DMF |

Urea/Thiocarbamide Modifications: The primary amine can be converted into urea or thiourea (B124793) derivatives through reaction with various reagents. nih.gov

Ureas: Reaction with an isocyanate (R-N=C=O) directly yields an N,N'-disubstituted urea. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent (like carbonyldiimidazole, CDI) followed by another amine can be used to form unsymmetrical ureas. nih.govorganic-chemistry.org

Thiocarbamides (Thioureas): Reaction with an isothiocyanate (R-N=C=S) provides a direct route to thiourea derivatives. nih.gov Other methods include reacting the amine with carbon disulfide in the presence of a base or using thioacylating agents. researcher.lifeorganic-chemistry.org

These derivatization strategies significantly expand the chemical space accessible from the core this compound structure.

Alkylation and Acylation Reactions on the Amino Group

There is no specific information available in the searched literature regarding the alkylation or acylation of the amino groups of this compound. In principle, both the primary aromatic amine at the C2 position and the aminomethyl group at the C6 position are nucleophilic and could undergo these reactions. Chemoselective acylation can sometimes be achieved under acidic conditions where the more basic amino group is protonated, allowing the less basic one to react. nih.gov However, the relative reactivity of the two amino groups in this specific molecule has not been experimentally determined.

Cyclization Reactions Involving the Aminomethyl Functionality

No documented examples of cyclization reactions involving the aminomethyl group of this compound were found. Such reactions typically require a second reactive group in a suitable position to form a new ring. While intramolecular reactions are theoretically possible, for instance, involving the adjacent amino group or transformations of the pyridine ring, no specific instances have been reported for this substrate. Studies on related structures, such as 3-amino-4-methylpyridines, have shown that they can undergo [4+1] cyclization to form 6-azaindoles, but this involves a different substitution pattern. chemrxiv.org

Cross-Coupling Reactions and Modifications of the Chlorine Substituent

The chlorine atom at the C4 position of the pyridine ring represents a key site for modification via cross-coupling reactions.

No specific examples of Suzuki-Miyaura coupling reactions performed on this compound are available in the literature. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl/heteroaryl halides and boronic acids or their derivatives. researchgate.netresearchgate.net The presence of two basic amino groups on the pyridine ring could potentially interfere with the catalytic cycle by coordinating to the palladium catalyst, possibly requiring protection of the amino groups or careful selection of ligands and reaction conditions. researchgate.net

There are no published reports on the use of this compound in Buchwald-Hartwig amination reactions. This palladium-catalyzed method is widely used to form carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org Application to this substrate would involve reacting the C4-chloro position with a primary or secondary amine to generate a substituted 2,4,6-triaminopyridine derivative.

No information was found on other palladium-catalyzed transformations, such as Sonogashira, Heck, or Stille couplings, using this compound as a substrate. These reactions are fundamental in organic synthesis for creating diverse carbon-carbon and carbon-heteroatom bonds. nih.gov

Remote Functionalization and Regioselective Transformations of the Pyridine Ring

There is no literature describing the remote functionalization or other regioselective transformations of the pyridine ring of this compound. Recent strategies have been developed for the C-H functionalization of the pyridine ring at positions remote from the nitrogen atom, often requiring specific directing groups or specialized reagents like organosodium bases to overcome the inherent electronic preferences of the ring. chemrxiv.orgchemrxiv.orgnih.govnih.gov The existing substituents on this compound would heavily influence the regioselectivity of any such transformation, but no experimental studies have been reported.

Comprehensive Spectroscopic and Structural Characterization of 6 Aminomethyl 4 Chloropyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

¹H NMR Spectral Interpretation for Aminomethyl and Pyridine (B92270) Protons

No experimental ¹H NMR data for 6-(Aminomethyl)-4-chloropyridin-2-amine is available in the public domain.

¹³C NMR Spectral Analysis for Carbon Backbone Elucidation

No experimental ¹³C NMR data for this compound is available in the public domain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

No experimental 2D NMR data (COSY, HSQC, HMBC) for this compound is available in the public domain.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

No experimental HRMS data for this compound is available in the public domain to confirm its exact mass and molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

No experimental MS/MS data for this compound is available in the public domain to analyze its fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Modes

No experimental Infrared (IR) spectra for this compound are available in the public domain. An analysis would typically identify characteristic absorption bands for N-H stretching in the primary amine and aminomethyl groups (around 3300-3500 cm⁻¹), C-H stretching of the pyridine ring and methylene (B1212753) group (around 2850-3100 cm⁻¹), N-H bending (around 1600 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). Without experimental data, a precise table of vibrational modes cannot be generated.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

There are no published crystal structures for this compound in crystallographic databases. An X-ray crystallography study would determine its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms. It would also reveal key details about intermolecular interactions, such as hydrogen bonding involving the amino and aminomethyl groups, which are critical to its solid-state packing. Without this data, a table of crystallographic parameters cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Experimental UV-Vis absorption spectra for this compound have not been reported. Such a spectrum would reveal the wavelengths of maximum absorbance (λmax), corresponding to π-π* and n-π* electronic transitions within the substituted pyridine ring. The positions of these absorptions are highly sensitive to the specific arrangement of the chloro, amino, and aminomethyl substituents. A data table of electronic transitions is therefore not available.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Specific methods for the analysis of this compound using chromatographic techniques are not described in the scientific literature.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

No validated HPLC methods for the purity assessment or separation of this compound are available. A method would need to be developed by selecting an appropriate stationary phase (e.g., C18 for reversed-phase) and mobile phase to achieve adequate retention and separation from potential impurities. Detection would likely be performed using a UV detector set to a wavelength of maximum absorbance for the pyridine ring system. Without experimental work, a table of HPLC parameters cannot be compiled.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its polarity and potential for thermal degradation. Analysis would likely require derivatization, for instance, by silylation of the amine functional groups to increase volatility and thermal stability. No such derivatization and GC analysis methods have been published for this specific compound, and therefore, a data table of GC conditions is not available.

Computational Chemistry and Advanced Molecular Modeling of 6 Aminomethyl 4 Chloropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process involves optimizing the molecular structure to find the lowest possible energy state. For 6-(Aminomethyl)-4-chloropyridin-2-amine, a DFT calculation, often using a basis set such as B3LYP/6-311++G(d,p), would compute the optimal bond lengths, bond angles, and dihedral angles. This energy-minimized conformation is the most probable structure of the molecule in a gaseous phase and serves as the foundation for all subsequent computational analyses. mdpi.com The resulting geometric parameters are essential for understanding the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical) This table presents hypothetical data based on typical DFT calculations for similar pyridine (B92270) derivatives to illustrate the expected output.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-Cl | ~1.75 Å |

| Bond Length | C2-N (amine) | ~1.37 Å |

| Bond Length | C6-C (methyl) | ~1.51 Å |

| Bond Angle | C3-C4-C5 | ~118° |

| Bond Angle | Cl-C4-C5 | ~121° |

| Dihedral Angle | C5-C6-C(methyl)-N(aminomethyl) | ~180° |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. For this compound, FMO analysis would precisely calculate these energy values, providing key insights into its electronic properties and susceptibility to chemical reactions.

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound This table contains representative values for illustrative purposes, based on published data for analogous compounds. mdpi.com

| Parameter | Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.33 |

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. mdpi.com It is generated by mapping the electrostatic potential onto the molecule's total electron density surface. Different colors are used to indicate varying levels of potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an EPS map would likely show negative potential (red) around the electronegative nitrogen atoms of the pyridine ring and the amino groups, as well as the chlorine atom. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups. This visualization is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying the most reactive sites on the molecule. nih.gov

Molecular Docking Simulations for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a biological macromolecule like a protein). mdpi.com This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Docking algorithms explore numerous possible conformations of the ligand within the binding site of a target protein. For this compound, simulations would be run against the three-dimensional structure of a selected protein target. The output would provide a series of possible binding poses, ranked by a scoring function.

Analysis of the top-ranked pose reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds (e.g., between the amino groups of the ligand and polar residues in the protein), hydrophobic interactions, and electrostatic interactions (e.g., between the chlorine atom and the receptor). nih.gov Identifying these binding modes is a critical step in understanding the compound's potential biological activity.

The scoring function used in molecular docking also provides a quantitative estimation of the binding affinity between the ligand and the receptor. This score, often expressed in units of energy (e.g., kcal/mol), represents the theoretical strength of the interaction. A lower (more negative) binding energy score generally indicates a more stable and favorable interaction. nih.govmdpi.com

Furthermore, the analysis identifies "interaction hotspots"—key amino acid residues within the receptor's binding site that contribute most significantly to the binding energy. For this compound, docking studies might reveal that its amino groups form crucial hydrogen bonds with specific aspartate or glutamate (B1630785) residues, while the chloropyridine ring engages in hydrophobic interactions with phenylalanine or leucine (B10760876) residues. This information is vital for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Table 3: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets This table shows hypothetical binding affinity scores to demonstrate the typical output of a molecular docking study.

| Hypothetical Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Kinase A | -8.5 | ASP145, LYS72, PHE80 |

| Protease B | -7.9 | GLU166, HIS41, MET165 |

| Receptor C | -9.1 | TYR394, SER195, TRP84 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Binding Events

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscapes and dynamic binding events of a ligand like this compound.

The behavior of a drug candidate in different biological environments is critical to its pharmacokinetic and pharmacodynamic profiles. MD simulations can model the interactions of this compound in both aqueous (cytosolic) and lipidic (cell membrane) environments.

In an aqueous environment , simulations would typically show the formation of a stable hydration shell around the polar aminomethyl and amine groups, as well as the pyridine nitrogen. The chlorine substituent, being more hydrophobic, would have a less structured water arrangement around it. Key analyses would include the radial distribution function to understand the structuring of water molecules and the number of hydrogen bonds formed between the compound and water over time.

In a lipidic environment , such as a dipalmitoylphosphatidylcholine (DPPC) bilayer, the simulation would reveal the compound's preferred orientation and depth of insertion into the membrane. nih.gov It is anticipated that the chloropyridine ring would partition into the hydrophobic acyl chain region of the bilayer, while the polar aminomethyl and amine groups would likely interact with the polar head groups of the phospholipids (B1166683) or the aqueous interface. These simulations are crucial for predicting membrane permeability and potential interactions with membrane-bound proteins.

Table 1: Illustrative MD Simulation Parameters for this compound in Different Environments

| Parameter | Aqueous Simulation | Lipidic Simulation |

| System Composition | 1 molecule of compound, ~5000 water molecules | 1 molecule of compound, 128 DPPC lipids, ~6000 water molecules |

| Force Field | GROMOS54a7 | GROMOS54a7 with Berger lipids |

| Temperature | 300 K | 310 K |

| Pressure | 1 bar | 1 bar |

| Simulation Time | 100 ns | 200 ns |

| Analysis | Radial distribution functions, hydrogen bonding | Membrane penetration depth, order parameters |

This table presents typical, illustrative parameters for MD simulations. Actual research would involve specific, validated force fields and simulation protocols.

MD simulations are instrumental in assessing the stability of a ligand bound to its protein target. Once a potential binding pose of this compound is identified through methods like molecular docking, an MD simulation of the protein-ligand complex is performed. The stability of this complex over time is a strong indicator of the ligand's potential efficacy.

Key metrics for analyzing stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone are monitored. A stable RMSD over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different parts of the protein and ligand. High fluctuations in the ligand or key binding site residues could indicate an unstable interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is tracked throughout the simulation. Stable hydrogen bonds are often critical for high-affinity binding.

Table 2: Illustrative Protein-Ligand Complex Stability Data

| Metric | Value | Interpretation |

| Ligand RMSD (average) | 1.5 Å | Stable binding within the active site |

| Protein Backbone RMSD (average) | 2.0 Å | No significant conformational changes in the protein |

| Key Hydrogen Bonds Occupancy | > 80% | Persistent and strong hydrogen bonding interactions |

This table provides an example of data that would be generated from an MD simulation to assess the stability of a protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential for predicting the activity of novel compounds and for understanding the structural features that are important for activity.

To develop a QSAR model for a series of aminopyridine derivatives, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) are then used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

A well-validated QSAR model can reveal the key physico-chemical descriptors that influence the biological activity of the aminopyridine scaffold. scribd.com For instance, a model might indicate that:

Electronic properties , such as the partial charge on the pyridine nitrogen or the highest occupied molecular orbital (HOMO) energy, are crucial for interaction with the target protein.

Steric properties , like the volume or surface area of substituents at specific positions, can impact the fit within the binding pocket.

Hydrophobicity , often described by the logarithm of the partition coefficient (logP), may be important for membrane permeability and reaching the target site.

By understanding which descriptors are most influential, medicinal chemists can rationally design new derivatives with improved activity. For example, if the model suggests that a more electron-withdrawing group at the 4-position enhances activity, new compounds can be synthesized and tested based on this hypothesis.

Table 3: Illustrative Key Descriptors from a Hypothetical QSAR Model for Aminopyridine Derivatives

| Descriptor | Type | Correlation with Activity | Implication for Design |

| LogP | Hydrophobicity | Positive | Increasing lipophilicity may enhance activity. |

| Dipole Moment | Electronic | Negative | A lower dipole moment may be favorable. |

| Molecular Volume | Steric | Optimal range | Bulky substituents may be detrimental. |

| HOMO Energy | Quantum Chemical | Positive | A higher HOMO energy could improve binding. |

This table illustrates the kind of information a QSAR study can provide, guiding the strategic modification of a lead compound.

In Silico Screening and Virtual Ligand Design Principles

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

For this compound, a virtual screening campaign could be designed based on its known or hypothesized binding mode. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for binding, can be constructed. This model would include features like hydrogen bond donors (the amine and aminomethyl groups), hydrogen bond acceptors (the pyridine nitrogen), and hydrophobic regions (the chloropyridine ring).

This pharmacophore model can then be used to screen large compound databases, such as ZINC or ChEMBL, to identify molecules that match the required 3D arrangement of features. The hits from the pharmacophore screen can be further filtered and ranked using molecular docking simulations to predict their binding affinity and pose in the active site of the target protein.

Virtual ligand design principles would involve using the structural information from the target's binding site to design novel molecules based on the this compound scaffold. This could involve:

Fragment-based growing: Adding new functional groups to the core scaffold to form additional favorable interactions with the protein.

Scaffold hopping: Replacing the aminopyridine core with other chemical scaffolds that maintain the key pharmacophoric features.

Linker modification: Altering the length or flexibility of the aminomethyl linker to optimize the orientation of the molecule in the binding site.

These computational approaches provide a rational and efficient framework for the discovery and optimization of novel ligands based on the this compound structure.

Investigation of Biological Activities and Molecular Interactions of 6 Aminomethyl 4 Chloropyridin 2 Amine Derivatives

Enzyme Inhibition Studies of 6-(Aminomethyl)-4-chloropyridin-2-amine Analogs

Derivatives based on the 2-aminopyridine (B139424) scaffold, a core component of this compound, have been investigated for their potential to inhibit a range of enzymes critical to various physiological processes.

Cholinesterase (AChE/BuChE) Inhibition Research

Analogs of 2-aminopyridine have been identified as moderately active inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the regulation of the neurotransmitter acetylcholine (B1216132). Research into derivatives of 2-amino-4,6-dimethylpyridine (B145770) revealed that their binding affinity is influenced by several structural factors. nih.gov A quantitative structure-activity relationship (QSAR) study highlighted that binding is enhanced by an increase in the molecule's volume and the insertion of a methylene (B1212753) group between an amide carbonyl and an aromatic ring. nih.gov Further studies have designed dual binding site inhibitors by connecting a 2-aminopyridine moiety to another small aromatic group via a flexible amino-alkyl linker, resulting in compounds with nanomolar inhibitory activity against both AChE and BuChE. researchgate.net

One study synthesized a series of pyridine (B92270) derivatives with carbamic or amidic functions. researchgate.net Among these, a carbamate (B1207046) derivative demonstrated the most potent inhibition of human AChE (hAChE) with an IC50 value of 0.153 µM. researchgate.net Molecular docking studies suggested this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, consistent with a mixed inhibition mechanism. researchgate.net

| Compound Type | Target Enzyme | Inhibition (IC50) | Key Findings |

| 2-amino-4,6-dimethylpyridine derivatives | AChE / BuChE | Moderate activity | Binding affinity enhanced by increased molecular volume. nih.gov |

| 2-aminopyridine diamines | hAChE / hBChE | Nanomolar range | Designed as dual binding site inhibitors. researchgate.netacs.org |

| Pyridine carbamate derivative (Compound 8) | hAChE | 0.153 µM | Binds to both CAS and PAS of the enzyme. researchgate.net |

| Pyridine carbamate derivative (Compound 11) | hBChE | 0.828 µM | Shows potent inhibition of butyrylcholinesterase. researchgate.net |

Kinase (e.g., MSK1, Sphingosine Kinase) Inhibition Studies

The 2-aminopyridine scaffold is a key structural motif in a variety of kinase inhibitors. Research has shown that derivatives of this structure can target several types of kinases. For instance, 6-amino pyridine derivatives have been developed as potent dual inhibitors of Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), enzymes implicated in the pathology of Alzheimer's disease. nih.gov One such derivative, compound 8d, showed strong inhibitory activity against GSK-3β and CK-1δ with IC₅₀ values of 0.77 µM and 0.57 µM, respectively. nih.gov

Furthermore, novel 2-aminopyridine-based compounds have been identified as dual inhibitors of cyclin-dependent kinase 9 (CDK9) and histone deacetylases (HDACs). nih.gov Compound 8e from this series displayed potent inhibitory activity against CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively, and exhibited significant antiproliferative effects in cancer cell lines. nih.gov The aminopyridine structure has also been explored for the development of inhibitors for other kinases, including LRRK2, which is associated with Parkinson's disease. google.com

While specific studies on this compound derivatives as MSK1 or Sphingosine Kinase inhibitors are not widely documented, the broader class of aminopyridine and aminopyrimidine compounds has been investigated for inhibition of various kinases, including spleen tyrosine kinase (Syk) and hSMG-1 kinase. nih.govpatentdigest.org

| Compound Series | Target Kinase(s) | Potency (IC50) | Therapeutic Area |

| 6-Amino pyridine derivatives | GSK-3β / CK-1δ | 0.77 µM / 0.57 µM (Compound 8d) | Alzheimer's Disease nih.gov |

| 2-Aminopyridine derivatives | CDK9 / HDAC1 | 88.4 nM / 168.9 nM (Compound 8e) | Cancer nih.gov |

| Aminopyridine derivatives | LRRK2 | Not specified | Parkinson's Disease google.com |

Topoisomerase Inhibition Research

Topoisomerases are crucial enzymes in DNA replication and transcription, making them important targets for anticancer drugs. mdpi.com While many established topoisomerase inhibitors belong to classes like anthracyclines and camptothecins, research into novel scaffolds is ongoing. mdpi.comnih.gov There is limited specific research available on the topoisomerase inhibition activity of derivatives directly related to this compound. However, the broader class of 2-aminopyridine derivatives has been assessed for antibacterial activity through mechanisms that may involve bacterial topoisomerases like DNA gyrase and topoisomerase IV. nih.gov For example, multicomponent synthesis has been used to create a library of 2-aminopyridine derivatives that were subsequently evaluated for their antibacterial potential, with molecular docking studies suggesting possible interactions with bacterial topoisomerase IV. nih.gov It is important to note that these studies focus on bacterial enzymes, which differ from human topoisomerases targeted in cancer therapy.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Investigations

Derivatives of 2-aminopyridine are well-documented as potent and selective inhibitors of nitric oxide synthase (NOS) isoforms, particularly the inducible (iNOS) and neuronal (nNOS) types. The core structure of 2-amino-4-methylpyridine (B118599) is a highly effective inhibitor of iNOS activity. nih.gov A series of 2-amino-4-methylpyridine analogs with substitutions at the 6-position have been synthesized and evaluated for their potential as PET tracers for imaging iNOS. nih.gov

Compounds with a structure closely related to this compound have shown excellent potency. For instance, 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) was identified as a promising candidate for iNOS imaging. nih.govwustl.edu Further studies on 2-aminopyridines with a shortened amino side chain at the 6-position have yielded inhibitors with high potency for human nNOS and significant selectivity over iNOS and endothelial NOS (eNOS). escholarship.org One such inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, demonstrated a Kᵢ of 48 nM for human nNOS, with 135-fold selectivity over human iNOS. escholarship.org Research has also explored the effect of substituents at the 4-position, including chlorine, which can influence binding affinity and selectivity. escholarship.org

| Compound | Target NOS Isoform | Potency (IC50 / Kᵢ) | Selectivity Profile |

| 2-amino-4-methylpyridine | Mouse iNOS | IC50 = 6 nM | 6.9-fold selective for iNOS over NOS III in vivo. nih.gov |

| 2-amino-4-methylpyridine | Human iNOS | IC50 = 40 nM | Less potent on human nNOS and eNOS (IC50 = 100 nM). nih.gov |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Human nNOS | Kᵢ = 48 nM | 135-fold selective over human iNOS. escholarship.org |

| 4-chloro-2-aminopyridine derivative (Compound 12) | Rat nNOS | Reduced inhibitory activity | The 4-Cl group fits in the active site but may cause steric clashes. escholarship.org |

Receptor Binding Profiling and Affinity Determinations

The aminopyridine and related aminopyrimidine scaffolds are also prevalent in compounds designed to interact with various neurotransmitter receptors.

Nicotinic Acetylcholine Receptor (nAChR) Subtype Binding Studies

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in numerous neurological functions. The acetylcholine binding protein (AChBP), a soluble homolog of the nAChR extracellular domain, is frequently used to study ligand binding. nih.gov

While direct studies on this compound derivatives are scarce, research on the closely related 4,6-disubstituted 2-aminopyrimidines has provided significant insights. These compounds have been shown to bind to AChBP, with some exhibiting unique cooperative binding behavior not typically seen with classical nicotinic ligands. nih.gov Further investigation into substituted 2-aminopyrimidines led to the development of congeners that act as potent and selective agonists for the α7-nAChR subtype, with EC50 values as low as 70 nM. nih.gov These compounds displayed high specificity for α7-nAChR, with no significant activity at α4β2-nAChR or the 5-HT3A receptor at concentrations up to 10 µM. nih.gov

Crystallography studies of these 2-aminopyrimidine (B69317) analogs complexed with AChBP revealed that they bind at the subunit interface, but in a different orientation compared to traditional nicotinic agonists and antagonists. nih.gov This distinct binding mode may be responsible for their unique pharmacological properties, including receptor subtype selectivity and cooperative binding.

| Compound Series | Target | Potency (EC50 / Kᵢ) | Key Findings |

| 4,6-disubstituted 2-aminopyrimidines | Lymnaea AChBP | Not specified | Exhibit unique positive and negative cooperative binding. nih.gov |

| Substituted 2-aminopyrimidines | α7-nAChR | EC50 values as low as 70 nM | Selective agonists for the α7 subtype. nih.gov |

| Substituted 2-aminopyrimidines | α4β2-nAChR / 5-HT3A | No activation up to 10 µM | Demonstrates high receptor subtype specificity. nih.gov |

Dopamine (B1211576) Receptor Binding Investigations

There is no available research in the scientific literature detailing studies on the dopamine receptor binding affinity or activity of this compound or its derivatives.

Adenosine (B11128) Receptor (e.g., A3 AR) Antagonist Research

No published studies were found that investigate the potential of this compound or its derivatives as antagonists for adenosine receptors, including the A3 subtype.

Antimicrobial Activity Investigations

Specific data on the antimicrobial properties of this compound is not available.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There are no documented studies evaluating the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Evaluations

Research evaluating the antifungal activity of this compound has not been published.

Mechanistic Insights into Antimicrobial Action

Without primary efficacy data, there is consequently no research available on the potential mechanisms of antimicrobial action for this compound.

Anti-inflammatory Mechanism Research

While related aminopyridine compounds are used in the synthesis of anti-inflammatory agents, there is no specific research available that investigates the anti-inflammatory mechanisms of this compound itself. chemicalbook.com

Cyclooxygenase (COX) Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The COX enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation. google.com Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing side effects associated with non-selective COX inhibitors. nih.gov

Studies on related pyridine and pyrimidine (B1678525) derivatives have demonstrated a promising affinity for the COX-2 isoform. nih.gov For instance, certain pyrimidine derivatives have been shown to inhibit COX-2 in a manner comparable to the established drug, meloxicam. nih.gov The inhibitory concentration (IC₅₀) values for these derivatives against COX-2 were found to be similar to that of meloxicam, indicating their potential as potent and selective COX-2 inhibitors. nih.gov The selective inhibition of COX-2 by these compounds suggests a therapeutic potential for inflammatory conditions. nih.gov

| Compound | Target Enzyme | Inhibition (IC₅₀) | Reference Compound |

|---|---|---|---|

| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | Meloxicam |

| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | Meloxicam |

Modulation of Inflammatory Mediators

The anti-inflammatory effects of this compound derivatives extend beyond direct COX inhibition to the modulation of various inflammatory mediators. Research has shown that pyrimidine derivatives can suppress the expression and activity of key inflammatory molecules such as prostaglandin (B15479496) E₂, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins. nih.gov

For example, treatment with a selective COX-2 inhibitor, SC-58125, in a rat model of adjuvant arthritis not only reversed paw edema but also significantly reduced the levels of prostaglandin E₂ in the paw tissue. nih.gov Furthermore, this inhibition of COX-2 led to a decrease in the expression of both COX-2 mRNA and protein, as well as a reduction in serum and paw levels of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov This suggests that derivatives of this compound may exert their anti-inflammatory effects through a feedback loop where inhibition of COX-2 activity downregulates the expression of key inflammatory mediators.

Anticancer Activity Research (Mechanistic Focus)

Derivatives of this compound have emerged as a promising class of compounds in anticancer research. Their mechanisms of action are multifaceted, targeting cell proliferation, inducing programmed cell death, and potentially interfering with mechanisms of cellular immortality.

Antiproliferative Effects on Cancer Cell Lines

The antiproliferative activity of various pyridine and pyrimidine derivatives has been evaluated against a range of cancer cell lines. For instance, a novel aminopyrimidine derivative, RDS 3442, and its N-benzyl counterpart, 2a, have demonstrated significant decreases in cell viability across different tumor types, including glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, and colon cancer. nih.gov Compound 2a, in particular, exhibited potent antiproliferative effects with EC₅₀ values ranging from 4 to 8 μM, making it 4–13 times more active than the parent hit compound. nih.gov

Another study on cyanopyridone derivatives revealed that compound 5e, which features a 2,4-dichloro substitution, exerted the best anticancer activity against the MCF-7 breast cancer cell line with an IC₅₀ of 1.39 ± 0.08 µM. mdpi.com The antiproliferative effects of these compounds are often attributed to their ability to inhibit key signaling pathways involved in cancer cell growth and survival.

| Compound | Cancer Cell Line | Activity (IC₅₀/EC₅₀) |

|---|---|---|

| Compound 2a | Glioblastoma, Breast, Oral, Colon | 4 - 8 µM (EC₅₀) |

| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 ± 0.08 µM (IC₅₀) |

| 4-CP.P | K562 (Leukemia) | 20 µM (IC₅₀) |

Apoptosis Induction and Cell Cycle Modulation Mechanisms

A key mechanism underlying the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death. A study on a pyrano-pyridine derivative, 8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-6-phenethyl-4H-pyrano-[3,2-c]pyridine-3-carbonitrile (4-CP.P), in K562 leukemia cells demonstrated its ability to induce apoptosis. nih.govresearchgate.net This was confirmed through gel electrophoresis, fluorescence microscopy, and flow cytometry analyses. nih.govresearchgate.net

The apoptotic effect of 4-CP.P was linked to the induction of oxidative stress. nih.govresearchgate.net The compound was found to significantly increase the production of cellular reactive oxygen species (ROS), leading to lipid peroxidation and protein oxidation. nih.govresearchgate.net Interestingly, while 4-CP.P increased the activity of superoxide (B77818) dismutase, it reduced catalase activity, further contributing to the accumulation of free radicals and subsequent apoptosis. nih.govresearchgate.net In addition to apoptosis induction, some pyrimidine derivatives have been shown to halt cell growth at the G2/M phase of the cell cycle, upregulating pro-apoptotic markers like BAX and caspase-3 while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Telomerase Inhibitory Activity Research

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Most cancer cells exhibit upregulated telomerase activity, which allows them to achieve replicative immortality. biorxiv.org Therefore, inhibiting telomerase is a viable anticancer strategy.

Research into pyridine-2-carboxylate derivatives has identified compounds with significant in vitro telomerase inhibitory activity. nih.gov For example, the 3,4-dichlorothiophenol (B146521) ester derivative showed high inhibitory activity and also demonstrated significant tumor suppression in vivo. nih.gov The mechanism of telomerase inhibition by some chemotherapeutic nucleosides, such as 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG), involves their incorporation into the telomeric DNA, which then prevents the synthesis of additional telomeric repeats. biorxiv.org This leads to a non-productive telomerase complex and inhibits telomere maintenance in cancer cells. biorxiv.org

Neuroprotective Pathways Exploration

While the primary focus of research on this compound derivatives has been on their anti-inflammatory and anticancer properties, the modulation of pathways relevant to neuroprotection is an emerging area of interest. The anti-inflammatory properties of these compounds, particularly their ability to inhibit COX-2 and reduce pro-inflammatory cytokines, could be beneficial in neuroinflammatory conditions, which are implicated in various neurodegenerative diseases. The reduction of oxidative stress, as demonstrated by some derivatives, is another mechanism that could contribute to neuroprotection, as oxidative damage is a key factor in neuronal cell death. Further research is needed to specifically explore the neuroprotective potential of this class of compounds.

Investigation of Other Pharmacological Targets and Biological Pathways

The unique arrangement of a chloro-substituent, a primary amine, and an aminomethyl group on a pyridine core suggests that derivatives of this compound could be versatile ligands for various enzymes and receptors. Investigations into analogous compounds have revealed activities across several therapeutic areas, including neurological disorders, fibrotic diseases, and oncology.

Aminopyridine derivatives are well-known for their activity within the central nervous system (CNS). researchgate.net A key mechanism of action for some aminopyridines is the blockade of voltage-gated potassium channels. merckmillipore.com This activity can enhance neurotransmitter release and improve nerve impulse conduction, which has been leveraged for therapeutic benefit in conditions like multiple sclerosis and certain cerebellar disorders. researchgate.netresearchgate.net For instance, 4-aminopyridine (B3432731) (fampridine) is used to improve walking in patients with multiple sclerosis. nih.gov

Furthermore, derivatives of 2-aminopyridine have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Overproduction of nitric oxide by nNOS is implicated in the progression of neurodegenerative diseases. nih.gov A notable example is 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, which demonstrated high potency for human nNOS with a Ki of 48 nM and significant selectivity over other NOS isoforms. nih.gov Given the structural similarities, derivatives of this compound could potentially be designed to modulate nNOS activity, offering a therapeutic avenue for neurological disorders.

Some substituted 2-aminopyridines have also been explored for their anticonvulsant properties. researchgate.netnih.gov For example, 2-(3'-Diethylamino-2'-hydroxypropylamino)pyridine was identified as having significant anticonvulsant activity. researchgate.netnih.gov This suggests that derivatives of this compound could be investigated for their potential in managing seizure disorders.

The aminopyridine scaffold is present in a number of enzyme inhibitors. Research into structurally related compounds has highlighted inhibitory activity against several enzyme classes.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition: Derivatives of 4-(aminomethyl)pyridine (B121137) have been identified as potent inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase involved in the cross-linking of collagen and elastin. nih.gov Dysregulation of LOXL2 is associated with fibrotic diseases. A potent irreversible inhibitor, racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone, was developed and showed significant reduction of fibrosis in preclinical models. nih.gov The presence of the aminomethyl group in this compound suggests that its derivatives could be explored for LOXL2 inhibitory activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Fused 6-(aminomethyl)pyrazolopyrimidine derivatives have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. vietnamjournal.ru Some of these compounds exhibited significant DPP-4 inhibition with IC50 values in the nanomolar range, comparable to the approved drug Sitagliptin. vietnamjournal.ru This indicates that the aminomethyl group can be a key pharmacophoric feature for interacting with the active site of DPP-4.

β-Glucuronidase Inhibition: 2-Aminopyrimidine derivatives have been evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions such as colon cancer and urinary tract infections. mdpi.com One derivative, in particular, showed an IC50 value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor. mdpi.com

Table 1: Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Enzyme | Key Derivative | Activity (IC50/Ki) |

|---|---|---|---|

| 2-Aminopyridine Derivatives | Neuronal Nitric Oxide Synthase (nNOS) | 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride | 48 nM (Ki) nih.gov |

| 4-(Aminomethyl)pyridine Derivatives | Lysyl Oxidase-Like 2 (LOXL2) | racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone | Potent irreversible inhibitor nih.gov |

| Fused 6-(Aminomethyl)pyrazolopyrimidine Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine | ≤ 59.8 nM (IC50) vietnamjournal.ru |

The aminopyridine and chloropyridine moieties are found in compounds with antimicrobial and anticancer activities.

Antimicrobial Activity: Schiff bases derived from 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated for their in-vitro antimicrobial effects against a panel of bacteria and fungi. researchgate.net Several of these derivatives exhibited significant biological activity against the tested microorganisms. researchgate.net

Anticancer Activity: Derivatives of 2-amino-4-chloro-pyrimidine have shown anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov One such derivative displayed EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM against HCT116 and MCF7 cells, respectively. nih.gov Additionally, amino acid conjugates of aminopyridine have been synthesized as potential anticancer agents. nih.gov The pyrazole (B372694) scaffold, which shares some electronic features with pyridine, is also a common core in compounds with antitumor activity. mdpi.comnih.gov

These findings suggest that derivatives of this compound could be synthesized and screened for their potential as antimicrobial and anticancer agents. The combination of the aminomethyl and chloro substituents on the 2-aminopyridine core provides a unique template for developing novel therapeutic agents in these areas.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Aminomethyl 4 Chloropyridin 2 Amine Analogs

Impact of Aminomethyl Substitutions on Biological Efficacy and Selectivity

Modifications to the aminomethyl group at the 6-position of the pyridine (B92270) ring have a significant impact on the biological efficacy and selectivity of this class of compounds. Studies on related aminomethyl-pyridine derivatives have shown that the substitution pattern is crucial for inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov For instance, the placement of the aminomethyl group relative to the ring nitrogen can dramatically alter activity; compounds with the aminomethyl moiety in the β-position to the ring nitrogen exhibit significantly higher potency than those with it in the α-position. nih.gov

Furthermore, N-substitution on the aminomethyl group can lead to substantial improvements in potency. In a series of DPP-4 inhibitors, the substitution of a primary amide with a methyl group resulted in a significant enhancement of inhibitory activity. nih.gov The nature and size of the substituent on the nitrogen atom can influence interactions with the target protein, leading to changes in binding affinity and selectivity. For example, in the development of lysyl oxidase-like 2 (LOXL2) inhibitors, optimization of substituents on an aminomethylpyridine core led to potent and selective compounds. nih.gov

Role of the Chlorine Atom in Receptor Affinity, Enzyme Inhibition, and Pharmacological Profile

The chlorine atom at the 4-position of the pyridine ring plays a pivotal role in modulating the pharmacological profile of 6-(aminomethyl)-4-chloropyridin-2-amine analogs. Halogen atoms, such as chlorine, are known to influence a compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its receptor affinity and enzyme inhibition. nih.gov

In the context of enzyme inhibition, the presence of a halogen on an aromatic ring can be crucial for potency. For instance, studies on DPP-4 inhibitors with a 4-aryl-pyridine scaffold indicated the importance of halogen substitution on the aromatic ring for enhancing inhibitory activity. nih.gov The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.

Furthermore, the position of the chlorine atom is critical. Studies on aminopyrimidine derivatives have shown that the location of a chlorine substituent can significantly impact inhibitory effects. For example, 4-amino-2-chloropyrimidine (B189420) demonstrated a much higher inhibition of glutathione (B108866) S-transferase (GST) compared to its isomer, 4-amino-6-chloropyrimidine, suggesting that the binding position of the chlorine ion is key for effective inhibition. journalagent.com 4-halopyridines have been developed as selective covalent protein modifiers, where the reactivity can be "switched on" upon protonation, which is stabilized by interactions within the protein's active site. nih.gov This highlights how the electronic nature of the chloro-substituted pyridine ring can be exploited for targeted enzyme inactivation.

Influence of Pyridine Ring Substitutions on Biological Activity and Physicochemical Properties

Substitutions on the pyridine ring, beyond the aminomethyl and chlorine groups, significantly influence the biological activity and physicochemical properties of this class of compounds. The pyridine ring itself is a common scaffold in drug design, valued for its ability to improve metabolic stability, enhance permeability, and resolve protein-binding issues. nih.gov The nitrogen atom in the pyridine ring can modulate lipophilicity and aqueous solubility, which are critical for drug development. nih.gov

The position and nature of substituents on the pyridine ring can dramatically alter a compound's biological profile. For example, in a study of epibatidine (B1211577) analogs, substitutions on the pyridine ring led to a variety of differences in affinity, efficacy, and potency at neuronal nicotinic receptors. nih.gov A fluoro analog displayed significantly greater affinity for certain receptor subtypes, while an amino analog showed greater efficacy at others. nih.gov This demonstrates that even small changes to the substitution pattern can fine-tune the selectivity of a compound.

In the context of enzyme inhibitors, substitutions on the pyridine ring are a key strategy for increasing potency and selectivity. For DPP-4 inhibitors, the substitution pattern was a critical discovery that led to compounds with nanomolar inhibitory potency. nih.gov Similarly, for inhibitors of lysyl oxidase-like 2 (LOXL2), optimization of the pyridine ring substitution was essential in identifying a potent and selective clinical candidate. nih.gov

The electronic properties of the pyridine ring are also affected by substituents, which in turn influences its interactions with biological targets. The electron-withdrawing or electron-donating nature of a substituent can alter the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. Computational studies have shown that substituents affect the π-electron delocalization of the pyridine ring, which can be correlated with properties like permeability. researchgate.net

| Substituent | Effect on Biological Activity | Effect on Physicochemical Properties |

| Fluoro | Increased affinity for β2-containing nicotinic receptors. nih.gov | Can increase metabolic stability. |

| Amino | Greater efficacy at α3β4 than α4β2 nicotinic receptors. nih.gov | Increases polarity and potential for hydrogen bonding. |

| Bromo | Greater affinity for β2- than β4-containing nicotinic receptors. nih.gov | Increases lipophilicity. |

| Methyl | Can enhance potency in some enzyme inhibitors. nih.gov | Increases lipophilicity. |

Stereochemical Considerations and Their Effects on Molecular Interactions

Stereochemistry is a critical factor that can profoundly influence the biological activity of this compound analogs by affecting their three-dimensional orientation and, consequently, their interactions with chiral biological macromolecules like proteins and enzymes. nih.gov The introduction of a chiral center, for instance, by substitution on the aminomethyl group, can lead to enantiomers with significantly different pharmacological profiles.

Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.gov This is because the binding sites of receptors and enzymes are themselves chiral, and thus can differentiate between stereoisomers. For example, in the development of LOXL2 inhibitors based on a 4-(aminomethyl)pyridine (B121137) core, the (R,R)-enantiomer was selected as the clinical candidate, highlighting the stereospecificity of the interaction with the target enzyme. nih.gov

The synthesis of enantiomerically pure compounds is therefore a key aspect of drug development. Enantioselective synthesis methods are employed to produce a single desired stereoisomer. nih.govnih.gov Chiral ligands, often based on pyridine scaffolds, are used in asymmetric catalysis to achieve high enantioselectivities. nih.gov

The specific stereochemical configuration of a molecule dictates how it fits into a binding pocket. Different isomers will present their functional groups in different spatial arrangements, leading to variations in the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that are crucial for binding affinity and specificity. Molecular modeling studies can help to elucidate the structural and stereochemical requirements for efficient interaction with a biological target, guiding the design of more potent and selective analogs. nih.gov

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of this compound analogs is not only dependent on their chemical structure and stereochemistry but also on their conformational flexibility. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for understanding how these molecules interact with their biological targets.

The preferred conformation of a molecule in solution may not be the same as its bioactive conformation when bound to a receptor or enzyme. The energy required to adopt the bioactive conformation can influence the binding affinity. Molecules that are pre-organized in a conformation close to the bioactive one may exhibit higher potency.

For pyridine derivatives, the orientation of substituents relative to the pyridine ring is a key conformational feature. For instance, in a study of pyridine carboxamides, the conformation where the oxygen atoms of the amide group and the nitrogen atom in the pyridine ring were in the same plane was found to be preferable due to stabilization by an intramolecular hydrogen bond. mdpi.com This type of conformational preference can have a significant impact on the molecule's ability to interact with a target.

Future Research Directions and Translational Perspectives for 6 Aminomethyl 4 Chloropyridin 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways for Analog Generation

The generation of a diverse library of analogs is fundamental to exploring the structure-activity relationship (SAR) of any promising chemical scaffold. Future research must prioritize the development of novel and sustainable synthetic methodologies for derivatives of 6-(aminomethyl)-4-chloropyridin-2-amine. Traditional multi-step syntheses can be time-consuming and generate significant chemical waste. Modern approaches, such as microwave-assisted synthesis, have been shown to accelerate reactions and improve yields for related heterocyclic compounds, offering a "green chemistry" protocol. nih.govresearchgate.net

Furthermore, exploring catalysis with inexpensive and nontoxic catalysts and solvent-free reactions could provide more environmentally friendly and economical synthetic routes. nih.gov The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, would also significantly improve efficiency. nih.gov These advanced synthetic strategies will be crucial for rapidly producing a wide range of analogs for biological screening.

| Synthetic Strategy | Potential Advantages | Relevant Precedents |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov |

| Green Catalysis | Use of non-toxic, inexpensive catalysts, reduced environmental impact. | Environment-friendly synthesis of tacrine (B349632) derivatives. nih.gov |

| Multicomponent Reactions | Increased efficiency, atom economy, rapid generation of molecular diversity. | Recent advances in pyrazolo[3,4-b]pyridine synthesis. nih.gov |

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

A deep understanding of how a compound interacts with its biological target at the atomic level is critical for rational drug design. While initial screenings may identify biological activity, future work must employ advanced biophysical and structural biology techniques to elucidate the precise mechanism of action for active analogs of this compound.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the ligand-protein complex. For example, the crystal structure of a ligand complexed with human butyrylcholinesterase (hBChE) allowed researchers to rationalize the compound's excellent inhibitory potency at a molecular level. acs.org Complementary techniques like molecular docking and dynamic simulations can predict binding modes and guide the design of new derivatives with improved affinity and selectivity. nih.gov These computational methods help in understanding the essential binding interactions and predicting the structural requirements for anticancer activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Machine learning algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models, which predict the biological activity of novel, unsynthesized compounds. researchgate.net AI can also be used for de novo drug design, generating entirely new molecular structures based on the pyridine (B92270) scaffold with desired properties. researchgate.net Furthermore, AI models are increasingly used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify and prioritize candidates with a higher probability of success in later clinical stages. researchgate.netmdpi.com

| AI/ML Application | Objective | Potential Impact |

| Virtual High-Throughput Screening | Identify promising drug candidates from large compound databases. mdpi.com | Reduces time and cost of initial screening. nih.gov |

| QSAR Modeling | Predict biological activity based on chemical structure. slideshare.net | Prioritizes synthesis of the most promising analogs. |

| De Novo Design | Generate novel molecules with desired properties. researchgate.net | Expands chemical space beyond existing libraries. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. researchgate.net | Improves success rate by eliminating poor candidates early. nih.gov |

Expansion into Underexplored Biological Targets and Therapeutic Areas

The pyridine scaffold is known for a broad spectrum of biological activities. nih.gov Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govresearchgate.netmdpi.com A key future direction for this compound is the systematic screening of its analogs against a wide range of biological targets to uncover novel therapeutic applications.

Given the precedent for related structures, promising areas for investigation include:

Oncology: Pyridine derivatives have exhibited significant cytotoxic effects against various human cancer cell lines, including breast, liver, and lung cancer. nih.gov Some have been identified as dual inhibitors of targets like BRD4 and PLK1. nih.gov

Neurodegenerative Diseases: Compounds based on pyridine and related scaffolds are being investigated as multi-target-directed ligands for complex conditions like Alzheimer's disease. nih.gov

Infectious Diseases: The pyridine core is present in compounds with antitubercular and antimicrobial activity. researchgate.netnih.gov

Phenotypic whole-cell screening can be employed to identify compounds with desired effects without a priori knowledge of the specific target, which can lead to the discovery of novel mechanisms of action. nih.gov

Development of Advanced Analytical Techniques for Complex Biological Matrices

To translate a promising compound from the laboratory to clinical use, robust analytical methods are required to measure its concentration in biological samples such as blood, plasma, and tissues. slideshare.net Future research should focus on developing and validating sensitive and specific analytical techniques for this compound and its metabolites.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a leading technology for the state-of-the-art metabolic profiling and quantification of small molecules in complex biological matrices. researchgate.net Difficulties in separating highly polar and structurally similar molecules, such as pyridine derivatives, can be overcome by optimizing sample preparation techniques and employing advanced chromatographic methods like hydrophilic interaction liquid chromatography (HILIC). researchgate.net The development of these methods is essential for conducting critical pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Design of Multitarget-Directed Ligands Based on the Pyridine Scaffold

Complex, multifactorial diseases like cancer and neurodegenerative disorders have proven difficult to treat with single-target drugs. nih.gov This has led to the rise of the multi-target-directed ligand (MTDL) strategy, where a single molecule is rationally designed to interact with two or more distinct biological targets. mdpi.com This approach can lead to improved efficacy and a lower likelihood of drug-drug interactions compared to combination therapies. mdpi.com

The this compound scaffold is an excellent starting point for the design of MTDLs. nih.gov By combining the pyridine core with other known pharmacophores, novel hybrid molecules can be created. For instance, linking the pyridine structure to a coumarin (B35378) scaffold has produced potent agents for Alzheimer's disease that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This framework combination approach is a gold standard for creating new MTDLs and represents a significant translational perspective for the future development of therapeutics based on this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Aminomethyl)-4-chloropyridin-2-amine, and what intermediates are critical for its preparation?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves substituting a halogen (e.g., Cl) at the 4-position of a pyridine ring with an aminomethyl group. Key intermediates include 4-chloro-2-nitropyridine (for subsequent reduction to the amine) and protected aminomethyl precursors to avoid side reactions .

- Validation : Intermediate purity should be confirmed using HPLC (>95%) and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Techniques :

- NMR : H and C NMR to identify amine protons (~δ 2.5-3.5 ppm) and aromatic/chlorine environments.

- FT-IR : Confirm N-H stretches (~3300 cm) and C-Cl vibrations (~750 cm).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices. For example, the C4-Cl bond’s electrophilicity can be assessed to predict substitution sites.

- Validation : Compare computed activation energies with experimental kinetic data. Studies on analogous chloropyrimidines show that electron-withdrawing groups (e.g., Cl) enhance reactivity at specific positions .

Q. What strategies optimize the coordination chemistry of this compound with transition metals?

- Ligand Design : The aminomethyl group acts as a bidentate ligand, coordinating via the NH and pyridine nitrogen. Metal complexes (e.g., with Cu(II) or Ru(II)) can be synthesized under inert conditions.

- Analysis : Characterize using UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and X-ray crystallography. Similar pyridine-based ligands form stable octahedral complexes with catalytic activity .

Q. How can researchers resolve discrepancies between experimental and theoretical vibrational spectra?

- Workflow :

Record experimental IR/Raman spectra.

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate vibrations.

Assign modes by correlating experimental peaks with computed frequencies (scaling factor: ~0.97).

- Case Study : In 4-chloro-6-phenylpyrimidin-2-amine, discrepancies in NH bending modes were resolved by adjusting hydrogen-bonding parameters in simulations .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation/contact; chlorinated amines may release toxic HCl upon decomposition.

- Store under inert atmosphere (N) at 2-8°C to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.